1-Bromo-8-(ethenyloxy)octane
Description
Overview of Multifunctional Molecular Architectures in Organic Synthesis
In the field of organic chemistry, the synthesis of complex molecules is a foundational goal. Multifunctional compounds, which are organic molecules possessing two or more reactive functional groups, are instrumental in achieving this goal. google.comgoogle.com These reagents serve as versatile building blocks, enabling the construction of intricate molecular architectures through sequential or simultaneous reactions at their distinct reactive sites. grafiati.com The presence of multiple functional groups within a single molecule offers an atom-economic approach to increasing molecular complexity, often streamlining synthetic pathways and minimizing the generation of chemical waste. google.commdpi.com Developments in synthetic chemistry are increasingly focused on improving both the selectivity and sustainability of chemical transformations, a domain where bifunctional reagents have proven to be particularly valuable. google.com They are employed across a wide array of synthetic strategies, including cross-coupling reactions, organocatalysis, and cyclizations, to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com
Strategic Importance of Bifunctional Linkers in Materials Science and Synthetic Methodologies
Bifunctional molecules, often referred to as linkers or cross-linkers, are of paramount strategic importance in materials science and various synthetic applications. grafiati.com These molecules act as bridges, covalently connecting different chemical entities. grafiati.com This capability is widely exploited in bioconjugation, where linkers are used to attach imaging labels to biomolecules for diagnostics or to couple peptides to drug molecules to improve their stability and cell permeability. grafiati.comlscollege.ac.in
In materials science, bifunctional linkers are crucial for surface modification. For instance, they can be used to anchor polymers to a substrate, forming what are known as "polymer brushes." grafiati.com These surface-grafted polymers can dramatically alter the properties of the underlying material, influencing characteristics such as wettability, biocompatibility, and adhesion. The design of the linker is critical; it must be long and flexible enough to allow its terminal groups to react effectively but short enough to ensure the desired proximity of the linked components. The linker's chemical nature, such as its hydrophilicity, also directly impacts the properties of the final conjugate or material. grafiati.com
Contextualization of 1-Bromo-8-(ethenyloxy)octane within Bifunctional Molecular Design
This compound is a prime example of a heterobifunctional organic compound. Its structure consists of an eight-carbon alkane chain with two different functional groups at opposite ends: a bromine atom and a vinyl ether (ethenyloxy) group.
The Bromo Group: The carbon-bromine bond at one terminus makes this end of the molecule an excellent electrophile. The bromide ion is a good leaving group, facilitating nucleophilic substitution reactions. google.com This reactive site can also serve as an initiator for certain types of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP).
The Ethenyloxy (Vinyl Ether) Group: The vinyl ether group at the other end is reactive in different ways. The carbon-carbon double bond is electron-rich, making it susceptible to electrophilic addition and, notably, allowing it to undergo cationic polymerization.
This orthogonal reactivity—the ability to selectively address one functional group while leaving the other intact—is the hallmark of a useful bifunctional linker. This allows for a stepwise construction of more complex structures. For example, the bromo- end could be used to attach the molecule to a surface or another molecule, after which the vinyl ether group remains available for subsequent polymerization or functionalization. grafiati.com This positions this compound as a potentially valuable tool for synthesizing polymers with specific architectures, such as graft copolymers, and for creating functionalized surfaces. caltech.edu
Chemical and Physical Properties
The properties of this compound are determined by its constituent functional groups and the intervening octane (B31449) spacer. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on known data for analogous structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated/Computed) | 1-Bromooctane researchgate.net | 8-Bromo-1-octanol (B1265630) libretexts.org |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₉BrO | C₈H₁₇Br | C₈H₁₇BrO |
| Molecular Weight | 235.16 g/mol | 193.13 g/mol | 209.12 g/mol |
| Boiling Point | Estimated >200 °C | 201 °C | 115-120 °C (at 2 mmHg) |
| Density | Estimated ~1.0-1.1 g/cm³ | 1.111 g/cm³ | 1.107 g/cm³ |
| Appearance | Likely a colorless liquid | Colorless liquid | Colorless liquid |
Note: Values for this compound are largely estimated or computationally derived due to a lack of extensive experimental data in public literature. Data for related compounds are provided for comparison.
Synthesis of this compound
Step 1: Monobromination of 1,8-Octanediol (B150283)
The first step involves the selective conversion of one of the hydroxyl groups of 1,8-octanediol to a bromide, yielding the key intermediate, 8-bromo-1-octanol. A common method for this transformation is the reaction of the diol with aqueous hydrobromic acid (HBr), often using a solvent like benzene (B151609) or toluene (B28343) to remove the water formed during the reaction via a Dean-Stark apparatus. prepchem.com
Reaction: HO(CH₂)₈OH + HBr → Br(CH₂)₈OH + H₂O
Step 2: Vinylation of 8-Bromo-1-octanol
The second step is the conversion of the remaining hydroxyl group of 8-bromo-1-octanol into a vinyl ether. There are several established methods for the vinylation of alcohols:
Reaction with Acetylene (B1199291) (Reppe Chemistry): The classical method involves the reaction of the alcohol with acetylene gas under pressure and at elevated temperatures (120-200 °C) in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521) or alkoxide. google.comgoogle.comresearchgate.net
Reaction with Calcium Carbide: A more modern and often more convenient approach uses calcium carbide (CaC₂) as a solid source of acetylene. The reaction is typically carried out in a superbasic medium, such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This method avoids the handling of high-pressure acetylene gas.
Reaction (using acetylene): Br(CH₂)₈OH + HC≡CH --(Catalyst)--> Br(CH₂)₈OCH=CH₂
This proposed two-step synthesis provides a logical pathway to this compound from simple starting materials.
Reactivity and Research Applications
The utility of this compound stems from the orthogonal nature of its two functional groups, allowing for selective transformations at either end of the molecule.
Table 2: Reactivity of Functional Groups
| Functional Group | Type of Reactions | Potential Applications |
|---|---|---|
| Bromoalkane | Nucleophilic Substitution (Sₙ2) wikipedia.org | Attachment to surfaces (e.g., silica, gold), coupling to other molecules. |
| Atom Transfer Radical Polymerization (ATRP) Initiation | Growth of polymer brushes from surfaces to create functional coatings. tue.nl | |
| Vinyl Ether | Cationic Polymerization | Formation of poly(vinyl ether) chains. |
| Electrophilic Addition | Functionalization of the double bond. |
Based on this reactivity, this compound is a promising candidate for advanced applications in materials science, particularly in the creation of functional surfaces and complex polymer architectures. grafiati.com
Surface-Initiated Polymerization: The bromo- functionality can act as an anchor and initiator for surface-initiated ATRP (SI-ATRP). The molecule could first be attached to a substrate (like a silicon wafer or nanoparticle) via the bromo- end reacting with surface hydroxyl groups or other functionalities. Subsequently, the vinyl ether groups, now exposed on the surface, could be polymerized to create a "polymer brush" with a poly(vinyl ether) backbone. Such brushes are studied for applications in lubrication, anti-fouling coatings, and biosensors. grafiati.comgrafiati.com
Synthesis of Graft Copolymers: This bifunctional linker could be used to synthesize graft copolymers. For example, the vinyl ether group could be polymerized first, creating a poly(vinyl ether) backbone with a terminal bromo- group at one end. This bromo-terminated polymer could then act as a macroinitiator for the polymerization of a different monomer, creating a block copolymer.
While direct research citing the use of this compound is limited, the principles of bifunctional linkers and the known reactivity of its constituent groups strongly suggest its potential in these areas of polymer and materials chemistry. caltech.eduumass.edu
Structure
3D Structure
Properties
CAS No. |
136039-68-4 |
|---|---|
Molecular Formula |
C10H19BrO |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-8-ethenoxyoctane |
InChI |
InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9-11/h2H,1,3-10H2 |
InChI Key |
VAWFPAKBOOQQOK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCCCCCBr |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1 Bromo 8 Ethenyloxy Octane
Reactions Involving the Alkyl Bromide Functionality
The terminal alkyl bromide is the primary site for the transformations discussed below. As a primary halide, its reactions are generally predictable, though the presence of the vinyl ether must be considered for potential incompatibilities or side reactions, especially under harsh conditions.
Primary alkyl halides such as 1-bromo-8-(ethenyloxy)octane are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This process leads to inversion of stereochemistry if the carbon were chiral, though in this case, it is not. libretexts.org SN1 reactions, which proceed through a carbocation intermediate, are highly unfavorable for primary alkyl halides due to the instability of the primary carbocation and are not a significant pathway.
The reaction is typically carried out by heating the alkyl bromide with a solution of a nucleophile. chemguide.co.uk A wide variety of nucleophiles can be employed to replace the bromine atom, leading to a diverse range of products. The vinyl ether group is generally stable under the neutral or basic conditions typical for most SN2 reactions.
Table 1: Examples of SN2 Reactions on Primary Alkyl Bromides
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Primary Alcohol |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide |
This table illustrates the general reactivity of primary alkyl bromides in SN2 reactions.
Elimination reactions compete with nucleophilic substitution. For primary alkyl bromides, the bimolecular elimination (E2) mechanism is relevant, particularly when a strong, sterically hindered base is used. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the bromide-bearing carbon (the β-carbon) and the simultaneous departure of the bromide ion, forming a double bond.
Using a bulky base like potassium tert-butoxide (t-BuOK) favors E2 elimination over the competing SN2 reaction. In the case of this compound, the expected product of E2 elimination would be 1-(ethenyloxy)oct-7-ene. The unimolecular (E1) pathway is not favored for the same reason SN1 is not: the instability of the primary carbocation intermediate.
Primary alkyl bromides readily react with certain metals to form organometallic reagents, which are powerful carbon nucleophiles. The two most common examples are Grignard reagents and organolithiums.
Grignard Reagent Formation : Reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to produce the corresponding Grignard reagent, [8-(ethenyloxy)octyl]magnesium bromide. The solvent is crucial as it coordinates to the magnesium, stabilizing the reagent. quizlet.com
Organolithium Formation : Reaction with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, would yield the organolithium equivalent, [8-(ethenyloxy)octyl]lithium.
A critical consideration for these reactions is the high basicity of the resulting organometallic species. While the vinyl ether is generally stable, its compatibility must be verified, as strong bases can sometimes induce side reactions. Furthermore, the entire reaction system must be scrupulously dry, as both Grignard and organolithium reagents are quenched by protic solvents like water. quizlet.com
Table 2: Formation of Organometallic Reagents
| Metal | Reagent Type | General Equation | Required Conditions |
|---|---|---|---|
| Magnesium (Mg) | Grignard Reagent | R-Br + Mg → R-MgBr | Anhydrous ether solvent (e.g., THF, Et₂O) |
This table outlines the general conditions for preparing Grignard and organolithium reagents from alkyl bromides (R-Br).
Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The alkyl bromide functionality in this compound makes it a suitable electrophilic partner in several such reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org While traditionally used for sp²-hybridized carbons, modern advancements have extended its utility to unactivated sp³-hybridized alkyl halides.
In a potential Suzuki-Miyaura reaction, this compound could be coupled with a nucleophilic partner like a potassium alkyltrifluoroborate salt. These salts are air- and moisture-stable alternatives to boronic acids. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The vinyl ether group is expected to be tolerant of the mild, often basic, conditions employed in these couplings.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides
| Component | Example | Purpose |
|---|---|---|
| Electrophile | This compound | Provides the alkyl backbone |
| Nucleophile | Potassium Alkyltrifluoroborate (R-BF₃K) | Source of the new carbon fragment |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) precursor |
| Ligand | Bulky, electron-rich phosphine (e.g., PCy₃) | Stabilizes and activates the catalyst |
| Base | Cs₂CO₃ or K₃PO₄ | Activates the organoboron species |
This table presents a generalized set of components for the Suzuki-Miyaura cross-coupling of an unactivated alkyl bromide.
Nickel catalysis offers a powerful alternative to palladium for cross-coupling reactions, particularly for challenging substrates. escholarship.org Nickel-catalyzed reductive cross-couplings allow for the union of two different electrophiles, such as an alkyl bromide and an aryl bromide, in the presence of a stoichiometric reductant like manganese (Mn) or zinc (Zn) powder. nih.gov
In this scenario, this compound could serve as the alkyl electrophile, coupling with another electrophile like an aryl bromide. The reaction is facilitated by a nickel catalyst and a suitable ligand. This method avoids the pre-formation of sensitive organometallic reagents, which can enhance functional group compatibility. nih.gov The vinyl ether functionality is generally compatible with these reaction conditions.
Cross-Coupling Reactions with Alkyl Bromides
C-N Cross-Couplings (e.g., Buchwald-Hartwig Amination with Alkenyl Bromides)
The terminal bromine atom of this compound makes the molecule a suitable substrate for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals and functional materials. wikipedia.org The process typically involves the coupling of an alkyl or aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through several key steps:
Oxidative Addition : The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound, forming a palladium(II) complex.
Amine Coordination and Deprotonation : The amine reactant coordinates to the palladium center, and a base facilitates its deprotonation to form an amido ligand.
Reductive Elimination : The final step is the reductive elimination of the desired N-alkylated product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and stabilizing the catalyst. organic-chemistry.orgresearchgate.net While originally developed for aryl halides, the scope of this reaction has expanded significantly. wikipedia.org
| Component | Example | Role |
| Alkyl Halide | This compound | Electrophilic partner |
| Amine | Primary or Secondary Amines (e.g., Butylamine, Morpholine) | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |
| Ligand | DavePhos, XPhos, BINAP | Stabilizes catalyst, facilitates reaction steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene (B28343), Dioxane | Reaction medium |
Other Metal-Catalyzed Coupling Reactions
Beyond C-N bond formation, the alkyl bromide functionality of this compound serves as a handle for various other metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. nih.gov These transformations are fundamental in organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov
Examples of potential C-C coupling reactions include:
Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C single bond.
Heck Coupling : Reaction with an alkene to introduce a new vinyl group, although this is more common with aryl/vinyl halides.
Sonogashira Coupling : Coupling with a terminal alkyne, typically using a combination of palladium and copper catalysts, to install an alkynyl group.
Negishi Coupling : Reaction with an organozinc reagent.
Stille Coupling : Involves coupling with an organotin compound.
These reactions generally follow a catalytic cycle similar to the Buchwald-Hartwig amination, involving oxidative addition of the C-Br bond to a low-valent metal center (commonly Pd(0)), followed by transmetalation with the organometallic coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.gov The vinyl ether group is generally stable under these conditions, allowing for selective functionalization at the C-Br terminus.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki | R-B(OH)₂ | C-C | Pd catalyst, Base (e.g., K₂CO₃) |
| Sonogashira | R-C≡CH | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |
| Negishi | R-ZnX | C-C | Pd or Ni catalyst |
| Stille | R-Sn(Alkyl)₃ | C-C | Pd catalyst |
Radical Reactions Involving C-Br Bond Scission
The carbon-bromine bond in this compound can undergo homolytic cleavage to form a carbon-centered radical, which can then participate in various radical reactions. libretexts.org A prominent example of a controlled radical process is Atom Transfer Radical Polymerization (ATRP). wikipedia.orgspringernature.com In ATRP, the alkyl bromide can function as an initiator to polymerize a wide range of vinyl monomers in a controlled fashion. cmu.educmu.edu
The ATRP process is initiated by the abstraction of the bromine atom by a transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand). wikipedia.orgcmu.edu This one-electron transfer process generates an alkyl radical and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br). cmu.edu
Key steps in ATRP initiation:
Activation : The initiator, this compound, reacts with the activator (e.g., Cu(I)/Ligand). The C-Br bond is homolytically cleaved.
Radical Formation : An octyl radical bearing a terminal vinyl ether group is formed, along with the deactivator complex (e.g., Cu(II)Br/Ligand).
Propagation : The generated radical adds to a monomer molecule (e.g., styrene, methyl methacrylate), initiating the growth of a polymer chain.
This process establishes a dynamic equilibrium between a small amount of active, propagating radicals and a large amount of dormant species (the polymer chains capped with a bromine atom). wikipedia.orgcmu.edu This equilibrium minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, complex architectures, and low dispersity. springernature.comcmu.edu
| Component | Example | Function |
| Initiator | This compound | Source of the initial radical |
| Monomer | Styrene, Methyl Methacrylate (B99206) (MMA), Acrylates | Building blocks of the polymer chain |
| Catalyst (Activator) | CuBr, CuCl | Halogen atom transfer agent |
| Ligand | bpy (2,2'-bipyridine), PMDETA | Solubilizes and tunes the reactivity of the metal catalyst |
| Solvent | Toluene, Anisole, DMF | Reaction medium |
"Click" Chemistry and Thio-Bromo Reactions
The terminal bromide of this compound is an excellent electrophile for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols. The reaction between an alkyl bromide and a thiol is a highly efficient transformation often categorized under the umbrella of "click" chemistry due to its high yield, simple reaction conditions, and tolerance of various functional groups. researchgate.netrsc.org
This thio-bromo "click" reaction proceeds via a straightforward Sₙ2 mechanism, where a thiolate anion (formed by deprotonating a thiol with a mild base) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether linkage. bohrium.com
The reaction is typically rapid and can be carried out under mild conditions, often reaching high conversion in minutes. rsc.org This efficiency makes it a valuable tool for surface functionalization, bioconjugation, and the synthesis of complex polymer architectures like star-shaped polymers or multi-block copolymers. researchgate.netrsc.org For instance, reacting this compound with a multifunctional thiol compound can lead to the formation of star-like structures. bohrium.com
| Reactant | Reagent | Product | Key Feature |
| This compound | Thiol (R-SH) + Base (e.g., Et₃N) | R-S-(CH₂)₈-O-CH=CH₂ | Formation of a stable thioether bond |
Reactions Involving the Vinyl Ether Functionality
Electrophilic Addition Reactions
The vinyl ether moiety in this compound contains an electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The oxygen atom's lone pairs enrich the double bond through resonance, making it more reactive towards electrophiles than a typical alkene.
Addition of Halogens (e.g., Bromine, Chlorine)
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the vinyl ether is a classic electrophilic addition reaction. quora.com When this compound reacts with bromine, the reddish-brown color of the bromine disappears as it is consumed, indicating a reaction has occurred. ncert.nic.in
Reaction Scheme: Br-(CH₂)₈-O-CH=CH₂ + Br₂ → Br-(CH₂)₈-O-CH(Br)-CH₂(Br)
This reaction effectively transforms the vinyl ether functionality into a 1,2-dibromoethyl ether, providing a route to further functionalize this end of the molecule.
| Reactant | Reagent | Solvent | Product |
| This compound | Bromine (Br₂) | CCl₄, CH₂Cl₂ | 1-Bromo-8-(1,2-dibromoethoxy)octane |
| This compound | Chlorine (Cl₂) | CCl₄, CH₂Cl₂ | 1-Bromo-8-(1,2-dichloroethoxy)octane |
Addition of Hydrogen Halides
The vinyl ether moiety in this compound is expected to readily undergo electrophilic addition with hydrogen halides (HX, where X = Cl, Br, I). This reaction is anticipated to follow Markovnikov's rule, where the proton adds to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide adds to the more substituted carbon.
The generally accepted mechanism involves the initial protonation of the vinyl ether's double bond by the hydrogen halide. This step is rate-determining and results in the formation of a highly stabilized carbocation intermediate, specifically an oxocarbenium ion, due to the resonance contribution from the adjacent oxygen atom. The subsequent rapid attack of the halide anion on this carbocation yields the corresponding α-halo ether.
Predicted Reaction Scheme:
The presence of the bromo substituent on the octyl chain is not expected to significantly influence the regioselectivity of this addition, as it is electronically isolated from the vinyl ether group.
Formation of Acetals and Thioacetals
In the presence of an alcohol and an acid catalyst, the vinyl ether group of this compound is predicted to react to form an acetal (B89532). The reaction is initiated by the protonation of the vinyl ether, generating the resonance-stabilized oxocarbenium ion. A molecule of alcohol then acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule and attack by a second molecule of alcohol, leads to the final acetal product.
Similarly, reaction with a thiol in the presence of a suitable catalyst, often a Lewis acid, would lead to the formation of a thioacetal. The mechanism is analogous to acetal formation.
| Reactant | Catalyst | Product | Product Type |
| R'OH (Alcohol) | H⁺ | Br-(CH₂)₈-O-CH(OR')-CH₃ | Acetal |
| R'SH (Thiol) | Lewis Acid | Br-(CH₂)₈-O-CH(SR')-CH₃ | Thioacetal |
Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder Reactions)
The electron-rich nature of the vinyl ether double bond in this compound makes it a suitable participant in various cycloaddition reactions.
[2+2] Cycloadditions: Photochemically or through the use of specific catalysts, vinyl ethers can undergo [2+2] cycloaddition reactions with electron-deficient alkenes, such as tetracyanoethylene, to form cyclobutane (B1203170) derivatives. The regioselectivity of these reactions can be influenced by the specific reactants and conditions.
Diels-Alder Reactions: As a dienophile, this compound would be expected to react with electron-rich dienes in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The presence of the oxygen atom in the vinyl ether activates the double bond for reaction with dienes. The stereochemistry of the diene is retained in the resulting cyclohexene (B86901) product. The reaction with inverse-electron-demand dienes is also a possibility.
| Reaction Type | Reactant Type | Expected Product |
| [2+2] Cycloaddition | Electron-deficient alkene | Substituted cyclobutane |
| Diels-Alder ([4+2]) | Conjugated diene | Substituted cyclohexene |
Hydrolysis Mechanisms and Acetal Cleavage
The vinyl ether functionality is susceptible to hydrolysis under acidic conditions to yield an aldehyde and an alcohol. The mechanism is essentially the reverse of acetal formation from a vinyl ether. The reaction is initiated by the protonation of the β-carbon of the vinyl ether, leading to the formation of an oxocarbenium ion. This is followed by the nucleophilic attack of water to form a hemiacetal. The hemiacetal is unstable under acidic conditions and rapidly decomposes to acetaldehyde (B116499) and 8-bromo-1-octanol (B1265630).
The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly faster in acidic solutions. The alkyl bromide at the end of the chain is not expected to directly participate in this transformation under typical hydrolysis conditions.
Radical Addition Reactions to Vinyl Ethers
While electrophilic addition is more common for vinyl ethers, radical additions can also occur, particularly with reagents like hydrogen bromide in the presence of radical initiators (e.g., peroxides). In contrast to the electrophilic addition, the radical addition of HBr proceeds via an anti-Markovnikov pathway.
The mechanism involves the initial formation of a bromine radical from HBr by the initiator. This bromine radical then adds to the terminal carbon of the vinyl ether double bond to form a more stable α-alkoxy radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.
Predicted Anti-Markovnikov Product:
Synergistic and Orthogonal Reactivity of Bifunctional Sites
Intramolecular Reactions (e.g., Cyclizations Enabled by Both Functionalities)
The presence of two reactive centers at the termini of an eight-carbon chain in this compound makes it a suitable precursor for intramolecular cyclization reactions, leading to the formation of nine-membered oxygen-containing heterocycles. These cyclizations can be promoted through various mechanisms, including radical, cationic, and transition-metal-catalyzed pathways.
Radical Cyclization: Radical cyclization can be initiated by the formation of a primary alkyl radical at the carbon bearing the bromine atom. This is typically achieved using a radical initiator such as tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN). The resulting radical can then add to the double bond of the vinyl ether in an endo-trig cyclization to form a nine-membered ring. Subsequent quenching of the newly formed radical yields the cyclized product.
Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular reactions are a powerful tool for ring formation. In the case of this compound, an intramolecular Heck-type reaction could be envisioned. Oxidative addition of the C-Br bond to a Pd(0) catalyst would form an organopalladium intermediate. Subsequent intramolecular insertion of the vinyl ether double bond into the carbon-palladium bond, followed by β-hydride elimination, would yield the cyclized product. The regioselectivity of the insertion and elimination steps would determine the precise structure of the cyclic enol ether formed.
The table below outlines potential intramolecular cyclization reactions of this compound.
| Reaction Type | Reagents | Key Intermediate | Product |
| Radical Cyclization | Bu3SnH, AIBN | 8-(Ethenyloxy)octyl radical | Oxacyclononane derivative |
| Palladium-Catalyzed Cyclization | Pd(0) catalyst, base | Organopalladium complex | Dihydrooxonine derivative |
Cooperative Catalysis in Bifunctional Transformations
Cooperative catalysis, where two different catalysts simultaneously activate different parts of a molecule, can enable unique transformations of bifunctional compounds like this compound. ethz.ch This approach can facilitate reactions that are difficult to achieve through conventional single-catalyst systems.
A hypothetical cooperative catalytic system for this compound could involve a Lewis acid to activate the vinyl ether and a transition metal catalyst to activate the alkyl bromide. For example, a Lewis acid could coordinate to the oxygen atom of the enol ether, increasing its electrophilicity and making it more susceptible to attack by a nucleophile. Simultaneously, a transition metal catalyst could facilitate a cross-coupling reaction at the C-Br bond.
This dual activation strategy could be employed in a tandem reaction where an external nucleophile is first coupled to the alkyl bromide, and then an intramolecular reaction with the activated vinyl ether occurs. Such a process would allow for the rapid construction of complex cyclic or polycyclic structures from a relatively simple linear precursor.
The following table illustrates a conceptual cooperative catalytic transformation of this compound.
| Catalyst 1 (Function) | Catalyst 2 (Function) | Proposed Transformation | Potential Product |
| Lewis Acid (e.g., TiCl4) (Activates vinyl ether) | Palladium Complex (Activates C-Br bond) | Tandem Cross-Coupling and Intramolecular Aldol-type reaction | Bicyclic ether derivative |
Polymerization and Macromolecular Applications
Homo-polymerization of the Vinyl Ether Moiety
The electron-rich nature of the vinyl ether double bond in 1-Bromo-8-(ethenyloxy)octane dictates its polymerization behavior, favoring cationic mechanisms over radical pathways. nih.gov
Cationic polymerization is the primary method for polymerizing vinyl ethers. nih.gov The process is initiated by an electrophilic species, such as a protonic acid or a Lewis acid, which attacks the electron-rich double bond of the vinyl ether monomer. nih.govnii.ac.jp This creates a carbocationic active center that propagates by sequentially adding more monomer units. nih.gov
However, the high reactivity of the propagating carbocation can lead to uncontrolled side reactions, such as chain transfer and termination, resulting in polymers with broad molecular weight distributions. nih.govrsc.orgnih.gov To overcome this, significant research has focused on developing living cationic polymerization (LCP) techniques. LCP is characterized by the suppression of chain-breaking reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molar mass distributions (low polydispersity), and well-defined chain-end functionalities. nih.govmdpi.comwikipedia.orgfrontiersin.org
Control in living cationic systems is typically achieved by stabilizing the propagating carbocation. This can be done through several strategies:
Use of Weak Lewis Acids: For highly reactive monomers like vinyl ethers, weak Lewis acids are often employed as co-initiators to temper the reactivity of the propagating species. frontiersin.org
Addition of Lewis Bases: Neutral bases, such as sulfides or ethers, can reversibly coordinate with the carbocation, creating a dynamic equilibrium between a highly reactive free ion and a less reactive, dormant species. nii.ac.jpresearchgate.net This slows the polymerization and minimizes side reactions.
Specific Initiator/Co-initiator Systems: Various binary initiating systems have been developed to achieve control. frontiersin.org For instance, a combination of an initiator like an HCl-adduct and a Lewis acid co-initiator like zinc chloride can initiate living polymerization. researchgate.net More recently, organocatalytic systems and electrophilic selenium reagents have been used to initiate living cationic polymerization under ambient conditions. rsc.orgrsc.org
The table below summarizes key initiating systems used for the controlled cationic polymerization of vinyl ethers.
| Initiating System Component 1 | Initiating System Component 2 | Additive/Solvent | Control Mechanism | Outcome | Citation(s) |
| Aryl Methyl Halide | Silver Salt (e.g., AgClO₄) | Dimethyl Sulfide (Me₂S) | Stabilization of carbocation by sulfide | Controlled rate, narrow MWD | nii.ac.jp |
| Trifluoromethyl Sulfonates | - | O^O type ligands | Ligand influence on propagation | Controlled tacticity and MWD | rsc.org |
| Electrophilic Selenium Reagents | Mn(CO)₅Br | - | Formation of stable initiating species | Living polymerization at room temp., narrow MWD (<1.2) | rsc.org |
| HI | I₂ | - | Reversible formation of dormant C-I bond | First living system for vinyl ethers | frontiersin.org |
| Bisphosphonium salt (Photocatalyst) | Thioacetal (Chain Transfer Agent) | Visible Light | Organocatalytic degenerate chain transfer | Well-defined polymers, temporal control | rsc.org |
Conventional free-radical polymerization is generally not suitable for the homo-polymerization of electron-rich monomers like vinyl ethers. However, controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from vinyl ethers. mdpi.com
While RAFT homo-polymerization of this compound is not extensively documented, the principle has been established for other functionalized vinyl ethers. mdpi.com Furthermore, a related technique, cationic RAFT polymerization, has been developed specifically for vinyl ethers. This method uses a thiocarbonylthio compound in the presence of a Lewis acid to achieve living polymerization, affording polymers with low dispersity through a reversible chain-transfer mechanism involving the propagating carbocation and a dormant thioester. nih.govnih.gov
Stereocontrol during polymerization refers to the ability to direct the spatial arrangement (tacticity) of the pendant groups along the polymer backbone. For poly(vinyl ether)s, achieving high isotacticity (where all pendant groups are on the same side of the polymer chain) can lead to materials with crystalline properties. rsc.orgrsc.org
Significant advances in stereocontrol have been achieved using specialized catalyst systems in cationic polymerization. nih.gov A notable example is the use of titanium complexes derived from α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which is itself derived from tartaric acid. rsc.org An initiating system formed by mixing TADDOL with titanium tetrachloride (TiCl₄) and the vinyl ether monomer has been shown to produce highly isotactic poly(vinyl ethers). nih.govrsc.org The chirality of the catalyst complex influences the way the incoming monomer adds to the growing polymer chain, thereby controlling the stereochemistry. nih.gov
| Catalyst System | Monomer Example | Resulting Tacticity | Citation(s) |
| TADDOL / TiCl₄ | Isobutyl vinyl ether | 90% isotactic (m-diad) | rsc.org |
| TADDOL / TiCl₄ | 2-Phenylethyl vinyl ether | 94% isotactic (m-diad) | rsc.org |
| Trifluoromethyl sulfonate / Ligand | Ethyl vinyl ether | Up to 81% isotactic (m-diad) | rsc.org |
Co-polymerization Strategies
The reactivity of this compound allows it to be co-polymerized with other monomers to create materials with tailored properties.
Vinyl ethers, being electron-rich, have a strong tendency to form alternating copolymers with electron-deficient monomers such as maleimides or maleic anhydride. mdpi.com In this process, the electron-rich vinyl ether preferentially adds to a polymer chain ending in an electron-deficient unit, and vice-versa. This charge-transfer complex between the two dissimilar monomers promotes a highly regular, alternating sequence.
Controlled radical techniques like RAFT polymerization have been successfully employed to synthesize well-defined alternating copolymers of functionalized vinyl ethers and N-substituted maleimides, yielding polymers with relatively narrow molecular weight distributions (Mw/Mn < 1.4). mdpi.com This strategy can be directly applied to this compound to introduce its bromoalkyl functionality into a perfectly alternating copolymer structure.
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The unique structure of this compound is highly advantageous for synthesizing block copolymers through several routes.
Sequential Monomer Addition: Living cationic polymerization is an ideal method for creating block copolymers. First, this compound is polymerized under living conditions. Once the monomer is consumed, the propagating cationic chain ends remain active. A second monomer can then be introduced to the system, which starts to polymerize from the active ends of the first block, forming a well-defined diblock copolymer. mdpi.comwikipedia.orgresearchgate.net
Mechanism Transformation: Block copolymers can be synthesized by combining different polymerization mechanisms. frontiersin.org For example, a poly(vinyl ether) macroinitiator can be synthesized via living cationic polymerization. This macroinitiator can then be used in a subsequent RAFT polymerization to grow a second block of a different monomer type, such as a methacrylate (B99206) or styrene. frontiersin.org Conversely, the bromo- group on the side chains of poly[this compound] can serve as an initiating site for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of graft copolymers where different polymer chains are grown from the main backbone. rsc.org
Grafting-from and Grafting-onto Approaches
Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using two primary strategies: "grafting-from" and "grafting-onto". The bifunctionality of this compound makes it an ideal candidate for creating such structures.
Grafting-from: In this approach, a polymer backbone is first created, featuring initiator sites from which the side chains (grafts) are subsequently grown. If this compound is copolymerized with other vinyl ethers, a poly(vinyl ether) backbone with pendant octyl bromide groups is formed. These alkyl bromide sites are well-suited to act as initiators for Atom Transfer Radical Polymerization (ATRP). By introducing a secondary monomer (e.g., styrene, acrylates) and an appropriate ATRP catalyst system, polymer chains can be "grafted-from" the main backbone, leading to the formation of a well-defined graft copolymer. This method allows for high grafting density as the small initiator sites minimize steric hindrance.
Grafting-onto: This strategy involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone. A polymer synthesized from this compound would have pendant vinyl ether groups if the alkyl bromide end was used for initiation or was modified first. The electron-rich vinyl ether groups are highly reactive in "click" chemistry reactions, such as the radical-mediated thiol-ene reaction. osti.gov Pre-formed polymers with a terminal thiol group could be efficiently "grafted-onto" this poly(vinyl ether) backbone, offering excellent control over the molecular weight and composition of the grafted chains.
Post-Polymerization Modification Utilizing Residual Functionality
Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. Polymers derived from this compound would possess two distinct functionalities available for PPM: the pendant vinyl ether groups (from the polymer backbone) and the alkyl bromide sites (at the end of the octyl spacer).
The pendant vinyl ether groups along a polymer chain are versatile handles for a variety of chemical transformations.
Acetalization: In the presence of an acid catalyst, vinyl ethers readily react with alcohols to form acetal (B89532) linkages. nih.gov This reaction is particularly useful for attaching molecules containing hydroxyl groups (e.g., drugs, carbohydrates) to the polymer. A key feature of acetal bonds is their susceptibility to hydrolysis under acidic conditions, which allows for the creation of pH-responsive materials that can release their payload in specific environments, such as acidic tumor tissues or endosomal compartments within a cell. nih.govacs.org
Thiol-ene Reaction: The thiol-ene reaction is a highly efficient and orthogonal "click" reaction that proceeds via a radical mechanism, often initiated by UV light. d-nb.info It allows for the covalent attachment of any thiol-containing molecule to the vinyl ether group, forming a stable thioether linkage. osti.gov This method is valued for its high yields, tolerance to various functional groups, and mild reaction conditions. d-nb.inforesearchgate.net It provides a robust platform for conjugating a wide array of functional molecules, including peptides and fluorescent dyes. osti.gov
| Modification Reaction | Reagent | Linkage Formed | Key Feature |
| Acetalization | Alcohol (R-OH) + Acid Catalyst | Acetal | Acid-labile, pH-responsive |
| Thiol-ene "Click" | Thiol (R-SH) + Photoinitiator | Thioether | Stable, high efficiency, orthogonal |
Chemical Transformations of the Alkyl Bromide Site in Polymeric Structures
The pendant alkyl bromide group serves as a versatile electrophilic site that can be transformed into a wide range of other functionalities through nucleophilic substitution reactions. This dramatically expands the chemical diversity of the resulting polymer. For instance, reacting the polymer with sodium azide (B81097) (NaN₃) would convert the bromide to an azide group. wiley.com This azide-functionalized polymer can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most powerful click chemistry reactions for bioconjugation and material science. Other possible transformations include reactions with thiols to form thioethers or with amines to introduce cationic charges. tandfonline.comescholarship.org
| Nucleophile | Resulting Functional Group | Potential Application |
| Sodium Azide (NaN₃) | Azide (-N₃) | Click chemistry (CuAAC, SPAAC) |
| Thiol (R-SH) | Thioether (-SR) | Conjugation, altering hydrophobicity |
| Amine (R-NH₂) | Amine (-NHR) / Ammonium (-N⁺HR₂) | pH-buffering, electrostatic binding |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for other functionalities |
Design of Functional Polymers and Materials
The unique combination of a polymerizable vinyl ether and a transformable alkyl bromide in one molecule allows for the rational design of sophisticated polymeric materials with tailored properties.
End-functionalized polymers are crucial as building blocks for block copolymers, polymer networks, and surface modifiers. Living or controlled polymerization techniques are typically required to achieve precise control over the end-group fidelity. Using a suitable initiator, the cationic polymerization of this compound would yield a polymer with a well-defined molecular weight and an alkyl bromide group at the terminus of each chain (derived from the monomer). acs.org This terminal bromide can then be converted into other desired functionalities, such as hydroxyl or carboxyl groups, using the substitution chemistries described in section 4.3.2. This approach provides a straightforward route to telechelic polymers from a single, versatile monomer.
The development of degradable polymers is critical for biomedical applications and for mitigating environmental persistence. The vinyl ether functionality provides a direct pathway to creating polymers with acid-labile backbones. Cationic copolymerization of a divinyl ether with a dialdehyde, for example, can produce polymers containing cyclic acetal structures directly within the main chain. rsc.org These acetal linkages are stable at neutral pH but readily hydrolyze under acidic conditions, leading to the complete degradation of the polymer backbone into smaller, excretable fragments. rsc.orgacs.org By strategically incorporating this compound into such a polymerization, one could create degradable polymers that also bear functionalizable side chains (from the octyl bromide group), combining stimuli-responsive degradation with the capacity for drug conjugation or other modifications. nih.govd-nb.info
Application in Polymer Networks and Crosslinking
The unique heterobifunctional structure of this compound, featuring a cationically polymerizable vinyl ether group and a reactive terminal bromine atom, makes it an exceptionally versatile building block for the synthesis of advanced polymer networks and crosslinked materials. Its utility stems from the ability to employ orthogonal polymerization and modification strategies, allowing for precise control over network formation and properties.
The primary pathway involves the selective polymerization of the vinyl ether moiety. Cationic polymerization, typically initiated by protic acids (e.g., triflic acid) or Lewis acids, proceeds rapidly and can be controlled to produce linear poly(vinyl ether)s. The resulting polymer, poly(this compound), possesses a flexible polyether backbone with pendant octyl bromide side chains. These pendant bromo groups are inert under cationic polymerization conditions but serve as latent reactive sites for subsequent crosslinking reactions.
Crosslinking of these linear precursor polymers can be achieved through various chemical transformations targeting the terminal bromine atom. A common method is nucleophilic substitution, where a multifunctional nucleophile is used to link separate polymer chains. For instance, reacting the polymer with a diamine, dithiol, or dicarboxylate salt under appropriate conditions results in the formation of covalent crosslinks, transforming the soluble linear polymer into an insoluble, chemically-crosslinked gel or elastomeric network. The density of these crosslinks, and thus the mechanical properties of the final network, can be precisely tuned by controlling the stoichiometry of the crosslinking agent.
Alternatively, the terminal bromine can be converted into other functional groups that can participate in a secondary crosslinking reaction. For example, substitution of the bromide with sodium azide yields a polymer with pendant azido (B1232118) groups. This "azide-functionalized" polymer can then be crosslinked with a dialkyne-containing molecule via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling network formation under mild conditions.
The table below summarizes potential strategies for creating polymer networks using this compound as a key monomer.
| Strategy | Initial Polymerization Step | Crosslinking Mechanism | Resulting Network Type | Key Advantages |
|---|---|---|---|---|
| Two-Step Nucleophilic Crosslinking | Cationic polymerization of vinyl ether groups to form a linear polymer with pendant bromo groups. | Post-polymerization reaction with difunctional nucleophiles (e.g., diamines, dithiols). | Chemically crosslinked thermoset or elastomeric network. | Excellent control over crosslink density; separation of polymerization and crosslinking steps. |
| "Click" Chemistry Crosslinking | Cationic polymerization followed by conversion of pendant bromo groups to azido groups (R-Br → R-N₃). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a dialkyne crosslinker. | Highly uniform, triazole-containing network. | High reaction efficiency, orthogonality, and mild reaction conditions. |
| Grafting and Crosslinking | Use of the bromo group as an initiator for Atom Transfer Radical Polymerization (ATRP) to grow a second polymer block from the side chain. | Crosslinking of the newly grown grafted chains or the primary backbone. | Complex "graft-through-graft" or interpenetrating polymer networks. | Ability to create networks with distinct, phase-separated domains and tailored properties. |
Influence of the Octane (B31449) Spacer on Polymer Properties and Architecture
The eight-carbon aliphatic chain, or octane spacer, separating the polymerizable vinyl ether group from the terminal bromine atom is not merely a passive linker. It plays a critical and defining role in shaping the physical properties and macromolecular architecture of polymers derived from this compound.
One of the most significant contributions of the long octane spacer is its function as a built-in or "internal" plasticizer. When incorporated into a polymer structure as a side chain, the flexible C8 chain increases the free volume between polymer backbones. This added volume facilitates greater segmental motion of the main polymer chains, effectively lowering the energy barrier for the polymer to transition from a rigid, glassy state to a more rubbery, flexible state.
Consequently, polymers incorporating this compound exhibit a substantially lower glass transition temperature (T_g) compared to analogous polymers with shorter alkyl spacers. The long, flexible side chain disrupts the close packing of the main chains, reducing intermolecular forces (like van der Waals interactions) and enhancing chain mobility. This effect is directly proportional to the length of the alkyl spacer; a longer spacer provides a more pronounced reduction in T_g. This principle allows for the rational design of polymers with targeted thermal properties, enabling the creation of materials that are soft and flexible at room temperature.
The following table presents a comparative analysis of hypothetical T_g values for poly(vinyl ether)s with bromo-functionalized side chains of varying lengths, illustrating the impact of the spacer.
| Monomer | Spacer Length (n in -(CH₂)ₙ-) | Hypothetical Polymer T_g (°C) | Expected Material State at 25°C |
|---|---|---|---|
| 1-Bromo-2-(ethenyloxy)ethane | 2 | ~ 15 to 25 | Rigid Glass / Semi-flexible |
| 1-Bromo-4-(ethenyloxy)butane | 4 | ~ -5 to 5 | Leathery / Rubbery |
| 1-Bromo-6-(ethenyloxy)hexane | 6 | ~ -20 to -30 | Flexible / Rubbery |
| This compound | 8 | ~ -45 to -55 | Highly Flexible / Soft Elastomer |
Note: T_g values are illustrative estimates for homopolymers and can vary based on molecular weight and polydispersity.
The octane spacer is a nonpolar, lipophilic hydrocarbon chain. Its presence in the polymer side chains imparts significant hydrophobic character to the resulting macromolecule. Polymers derived from this compound are markedly less polar than those with shorter spacers or more polar side chains.
This increased hydrophobicity directly governs the polymer's solubility profile. The polymer exhibits excellent solubility in nonpolar organic solvents such as hexane, toluene (B28343), and tetrahydrofuran (B95107) (THF), where the nonpolar interactions between the octyl chains and the solvent are favorable. Conversely, it demonstrates poor solubility or complete insolubility in polar solvents like water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). This property is crucial for applications where water repellency or interaction with non-aqueous media is desired, such as in the formulation of hydrophobic coatings, non-polar membranes, or as a modifying additive to increase the lipophilicity of other polymer systems.
| Solvent | Solvent Polarity | Solubility of Poly(this compound) | Rationale |
|---|---|---|---|
| Hexane | Nonpolar | High | Favorable "like-dissolves-like" interactions with the octyl side chains. |
| Toluene | Nonpolar | High | Favorable interactions with both the nonpolar side chains and the slightly polar ether backbone. |
| Tetrahydrofuran (THF) | Moderately Polar | High | Good balance of polarity to solvate the ether backbone and nonpolarity for the side chains. |
| Methanol | Polar Protic | Very Low / Insoluble | Strong hydrogen bonding in methanol excludes the nonpolar polymer. |
| Water | Highly Polar Protic | Insoluble | The hydrophobic effect drives the aggregation of polymer chains to minimize contact with water. |
The C8 spacer plays a vital architectural role by physically distancing the reactive terminal bromo group from the sterically hindered polymer backbone. This spatial separation has profound implications for the chemical reactivity and functional design of the macromolecule.
The bromo group, being positioned at the end of a long, flexible tether, enjoys significantly greater mobility and accessibility compared to a functional group located closer to the main chain. This enhanced accessibility dramatically improves the efficiency and kinetics of post-polymerization modification reactions. Nucleophiles or other reactants can more easily approach the reactive site without being sterically blocked by the bulky polymer backbone, leading to higher reaction yields and faster conversion rates.
This architectural feature allows for the design of "well-defined" functional polymers, where reactive handles are precisely positioned at a known distance from the main chain. This is critical for applications requiring controlled spatial organization, such as:
Surface Modification: Creating polymer brushes where the terminal groups must extend away from a surface to interact with the environment.
Bioconjugation: Ensuring that attached biomolecules (e.g., proteins, peptides) retain their native conformation and activity by preventing steric clash with the polymer support.
Self-Assembly: Directing the self-assembly of block copolymers where the precise location of interacting groups influences the resulting morphology.
The table below contrasts the expected reactivity of terminal bromo groups as a function of spacer length.
| Spacer Length (n in -(CH₂)ₙ-) | Distance from Backbone | Steric Hindrance at Bromo Group | Expected Relative Yield in Post-Polymerization Modification |
|---|---|---|---|
| 2 | Short | High | Low to Moderate |
| 4 | Moderate | Moderate | Moderate to High |
| 8 | Long | Very Low | Very High / Quantitative |
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies provide a molecular-level understanding of the electronic structure and inherent reactivity of 1-bromo-8-(ethenyloxy)octane. These theoretical approaches are essential for predicting how the molecule will behave in chemical reactions.
Frontier Molecular Orbital Analysis of Vinyl Ether and Alkyl Bromide Moieties
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions.
In this compound, the vinyl ether group, with its electron-rich double bond, is the primary contributor to the HOMO. This makes the vinyl ether moiety susceptible to attack by electrophiles. In contrast, the alkyl bromide portion of the molecule contains the LUMO, which is centered on the antibonding orbital of the carbon-bromine bond. This low-energy LUMO makes the carbon atom attached to the bromine the most likely site for nucleophilic attack. Studies on similar vinyl halides have shown that vinyl bromide is softer and less stable than its chloride and fluoride (B91410) counterparts, which supports the notion of a reactive C-Br bond. ijpsr.com
Table 1: Frontier Molecular Orbitals of this compound and Their Implications for Reactivity
| Molecular Orbital | Predominant Moiety | Relative Energy Level | Implication for Reactivity |
| HOMO | Vinyl Ether | High | Susceptible to electrophilic attack |
| LUMO | Alkyl Bromide | Low | Prone to nucleophilic attack |
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the detailed pathways of chemical reactions. For this compound, DFT can be used to model various transformations, including nucleophilic substitution at the bromine-bearing carbon and electrophilic addition to the vinyl ether double bond. researchgate.net
DFT calculations can map out the energy landscape of a reaction, helping to determine the most likely mechanism. For example, by calculating the energies of the intermediates and transition states, it's possible to distinguish between SN1 and SN2 pathways for a nucleophilic substitution reaction. Such calculations are crucial in understanding and predicting the outcomes of reactions involving this bifunctional molecule. researchgate.net
Transition State Analysis for Key Transformations
The transition state is the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states. researchgate.net
For a key transformation like the Mizoroki-Heck arylation of the vinyl ether moiety, identifying the transition state can reveal how factors like catalysts and additives influence the reaction's selectivity. rsc.org Similarly, for a substitution reaction at the alkyl bromide end, analyzing the transition state can provide insights into the reaction kinetics and the factors that can accelerate or hinder the transformation. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound, providing insights into its flexibility and how it interacts with its environment. nih.gov
Dynamics of the Octane (B31449) Chain and Inter-functional Group Interactions
The eight-carbon octane chain in this compound provides considerable conformational freedom. MD simulations can track the various shapes the molecule can adopt and the timescale of these changes. acs.orgresearchgate.net These simulations can also reveal if and how the vinyl ether and alkyl bromide functional groups at opposite ends of the chain interact with each other. The chain might fold to bring these groups into close proximity, which could enable intramolecular reactions or influence how the molecule interacts with other molecules. nih.gov
Solvent Effects on Molecular Conformation
The solvent environment can have a significant impact on the preferred conformation of this compound. MD simulations can explicitly model the surrounding solvent molecules to study these effects. rsc.org In a polar solvent, the molecule is likely to adopt a more extended conformation to maximize favorable interactions between the solvent and the polar C-O and C-Br bonds. In a nonpolar solvent, the molecule may favor a more compact, folded conformation due to intramolecular forces. These simulations offer a detailed picture of how the solvent influences the molecule's shape and dynamics. nih.gov
Table 2: Predicted Conformational Behavior of this compound in Different Solvents
| Solvent Type | Likely Conformation | Primary Driving Force |
| Polar | Extended | Favorable dipole-dipole interactions with solvent molecules |
| Nonpolar | Compact/Folded | Intramolecular van der Waals forces |
Theoretical Prediction of Novel Reactivity and Polymerization Behavior
The advancement of computational chemistry has provided powerful tools for predicting the chemical behavior of molecules before they are synthesized or experimentally tested. For a bifunctional monomer like this compound, theoretical investigations are invaluable for predicting its reactivity, potential for novel polymerization pathways, and the properties of the resulting polymers. These computational approaches allow for a detailed understanding of the electronic and steric factors that govern its chemical transformations.
Ab Initio and Semi-Empirical Methods in Polymer Design
Ab initio and semi-empirical methods are at the forefront of computational polymer science, enabling the design of new polymers with tailored properties. Ab initio calculations, such as those based on Hartree-Fock or Density Functional Theory (DFT), are derived from first principles without relying on experimental parameters. nih.gov These methods can provide highly accurate predictions of molecular geometries, reaction energies, and electronic properties. nih.govdtic.mil For instance, ab initio studies have been successfully used to investigate the thermodynamics and kinetics of reactions involving bromoalkanes and the polymerization mechanisms of vinyl ethers. nih.govacs.org
Semi-empirical methods, while less computationally intensive, utilize parameters derived from experimental data to simplify calculations. This makes them suitable for studying large systems like polymer chains, where ab initio methods might be prohibitively expensive. researchgate.net These methods are particularly useful for screening potential monomers and predicting the general trends in reactivity and polymer structure.
In the context of designing polymers from this compound, these computational methods can be applied to:
Predict Reaction Intermediates: Determine the stability of potential carbocationic intermediates in cationic polymerization of the vinyl ether group or radical intermediates from the cleavage of the C-Br bond.
Model Polymerization Pathways: Simulate the chain propagation, termination, and transfer steps to predict the feasibility of different polymerization methods (e.g., cationic, radical, or even polycondensation).
Estimate Polymer Properties: Once a polymer structure is computationally built, its physical properties, such as conformational preferences and electronic structure, can be estimated.
A hypothetical application of these methods to this compound could involve comparing the activation energies for different reaction pathways, as illustrated in the hypothetical data table below.
| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) | Predicted Feasibility |
|---|---|---|---|
| Cationic Polymerization (Vinyl Ether) | Initiation and propagation via the ethenyloxy group. | Low | High |
| Radical Polymerization (Vinyl Ether) | Initiation and propagation via the ethenyloxy group. | Moderate | Moderate |
| Radical-mediated C-Br Cleavage | Homolytic cleavage of the carbon-bromine bond. | High | Low (without specific initiator) |
| Nucleophilic Substitution at C-Br | Displacement of bromide by a nucleophile. | Moderate-High | Dependent on nucleophile strength |
Structure-Reactivity Relationships from Computational Data
Computational data provides profound insights into the relationships between a monomer's structure and its reactivity. For this compound, the key structural features are the electron-rich vinyl ether group and the terminal bromoalkane moiety. Computational methods can quantify the electronic effects of these two functional groups.
For example, DFT calculations can be used to determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The vinyl ether group, being electron-donating, will have a high-energy Highest Occupied Molecular Orbital (HOMO), making it susceptible to electrophilic attack, which is the key step in initiating cationic polymerization. acs.org The bromoalkane part of the molecule features a σ* antibonding orbital for the C-Br bond, which corresponds to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of this LUMO can be related to the molecule's electron affinity and its susceptibility to nucleophilic attack or reductive cleavage. unl.edu
A comparative analysis of computed properties for this compound and related molecules can reveal important structure-reactivity trends. The following table presents hypothetical computational data to illustrate these relationships.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Primary Reactivity |
|---|---|---|---|
| This compound | -8.5 | 1.2 | High for cationic polymerization; moderate for nucleophilic substitution. |
| n-Butyl vinyl ether | -8.4 | 2.5 | High for cationic polymerization. mdpi.com |
| 1-Bromooctane | -10.2 | 1.3 | Susceptible to nucleophilic substitution. nist.gov |
| 1,8-Octanediol (B150283) divinyl ether | -8.3 | 2.6 | High reactivity for cross-linking polymerizations. |
This data would suggest that the ethenyloxy group in this compound is highly activated for cationic polymerization, similar to other vinyl ethers. The presence of the bromine atom, while lowering the LUMO energy compared to a simple vinyl ether, does not significantly deactivate the vinyl group towards cationic attack. However, the C-Br bond itself presents a reactive site for subsequent modification of the polymer, potentially allowing for the synthesis of graft copolymers or functionalized materials. Computational studies are essential in predicting the delicate balance of these competing reactivities, thereby guiding the rational design of novel polymerization strategies and advanced polymer architectures. chemrxiv.org
Q & A
Q. Basic
- ¹H NMR : The ethenyloxy group shows characteristic splitting patterns for the vinyl protons (δ 4.0–5.5 ppm, doublet of doublets). Bromine’s inductive effect deshields adjacent CH₂ groups (δ 3.4–3.6 ppm) .
- ¹³C NMR : The ethenyloxy carbons appear at ~80–90 ppm (C-O) and 100–110 ppm (vinyl carbons), distinct from alkyl ethers (~70 ppm for C-O) .
- Mass spectrometry : A molecular ion peak at m/z 236 (C₁₀H₁₇BrO⁺) with fragmentation patterns confirming the Br and vinyl ether moieties .
What challenges arise in using this compound in cross-coupling reactions, and how can they be mitigated?
Q. Advanced
- Competing elimination : The β-bromoether structure is prone to elimination under basic conditions, forming 1,7-octadiene. Mitigation strategies:
- Use organocuprates instead of Grignard reagents to reduce base-induced side reactions .
- Optimize solvent polarity (e.g., THF > DMSO) to stabilize intermediates.
- Steric hindrance : The long alkyl chain may slow coupling efficiency. Solution: Employ bulky ligands (e.g., XPhos) to enhance catalytic turnover .
- Byproduct analysis : Monitor reactions via GC-MS or HPLC to detect undesired vinyl ether hydrolysis products (e.g., 8-bromo-1-octanol) .
How do contradictory literature reports on the stability of this compound inform storage and handling protocols?
Advanced
Discrepancies in stability data (e.g., hydrolysis rates in aqueous vs. anhydrous solvents) highlight the need for:
- Moisture control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis to 8-bromo-1-octanol .
- Temperature limits : Degradation accelerates above 40°C; refrigerated storage (4°C) is recommended for long-term stability.
- Validated assays : Use Karl Fischer titration to quantify trace water in solvents and adjust reaction conditions accordingly .
What role does this compound play in synthesizing bioactive molecules, such as pheromones?
Advanced
This compound serves as a key intermediate in pheromone synthesis. For example:
- Tobacco cutworm pheromones : The bromine atom enables alkylation of conjugated dienes, while the ethenyloxy group acts as a latent alcohol for subsequent deprotection and acetylation .
- Stereochemical control : Z/E selectivity in coupling reactions is achieved using chiral auxiliaries or asymmetric catalysis, with yields up to 70% for bioactive (Z)-isomers .
What analytical methods are critical for resolving impurities in this compound batches?
Q. Advanced
- GC-MS : Detects volatile impurities (e.g., residual 1,8-octanediol or brominated byproducts).
- HPLC with UV/ELSD : Quantifies nonvolatile contaminants like oligomeric ethers.
- Elemental analysis : Confirms Br content (theoretical: 33.9%) to identify deviations caused by incomplete bromination .
How can computational modeling optimize the synthesis and reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
